Esreboxetine Metabolite A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A metabolite of Esreboxetine. Esreboxetine is a selective norepinephrine reuptake inhibitor for the treatment of neuropathic pain and fibromyalgia but failed to show significant benefit over currently available medications and was discontinued.
科学的研究の応用
Application in Fibromyalgia Treatment
Esreboxetine has been studied for its efficacy and safety in patients with fibromyalgia. It acts as a highly selective norepinephrine reuptake inhibitor and has shown significant improvements in pain scores and other outcomes relevant to fibromyalgia, such as fatigue and health-related quality of life. This suggests esreboxetine's potential role in managing fibromyalgia symptoms, highlighting its therapeutic application beyond conventional depression treatment (Arnold et al., 2010); (Arnold et al., 2012).
Influence on Depression Recovery
In a study exploring molecular pathways in depression, metabolomics identified plasma metabolites as potential predictors or biologic correlates of depression recovery. Esreboxetine's metabolites and its role in norepinephrine reuptake inhibition could be implicated in these pathways, indicating a broader impact on depression treatment and recovery prediction (Czysz et al., 2019).
Utility in Stress Urinary Incontinence
Esreboxetine has been evaluated for its efficacy in treating stress urinary incontinence. Studies indicate it improves urethral closure function and reduces incontinence episodes, suggesting its potential application in urological conditions beyond its primary use as an antidepressant (Klarskov et al., 2009); (Klarskov et al., 2010).
Insights from Metabolomic Profiling
Esreboxetine's metabolites can be crucial in understanding the metabolic changes in various conditions. For instance, metabolomic profiling using techniques like UPLC/ESI-SYNAPT-HDMS can reveal the impact of medications on biological systems, potentially including esreboxetine and its metabolites (Wang et al., 2012).
Pharmacodynamics and Pharmacokinetics
The pharmacodynamics and pharmacokinetics of esreboxetine and its metabolites are vital for understanding its therapeutic profile and safety in clinical use. Studies exploring these aspects can provide insights into the optimal therapeutic applications and dosing strategies for esreboxetine (Larrosa et al., 2001).
特性
CAS番号 |
140431-50-1 |
---|---|
製品名 |
Esreboxetine Metabolite A |
分子式 |
C19H23NO4 |
分子量 |
329.40 |
外観 |
White Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
4-ethoxy-3-(2-morpholinylphenylmethoxy)- Phenol; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。